molecular formula C16H12N2OS B2580388 2-Phenyl-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one CAS No. 326007-50-5

2-Phenyl-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one

Cat. No.: B2580388
CAS No.: 326007-50-5
M. Wt: 280.35
InChI Key: GXFUOCQAEIOYDU-UHFFFAOYSA-N
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Description

2-Phenyl-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one is a heterocyclic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes a thiazine ring fused to a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one typically involves the intramolecular cyclization of benzimidazole-thione derivatives. One common method includes the alkylation of benzimidazole-thione with appropriate alkylating agents, followed by intramolecular cyclization to form the thiazine ring . For example, the reaction of imidazole-2-thione with o-bromobenzyl bromides in the presence of a base such as potassium carbonate can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenyl-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential use as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of 2-Phenyl-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzimidazole and thiazine moieties. These interactions can lead to the modulation of biological pathways, resulting in the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A core structure in many bioactive compounds with diverse therapeutic applications.

    Thiazolo[3,2-a]benzimidazole: Similar structure with a thiazole ring instead of a thiazine ring.

    Imidazo[2,1-b][1,3]thiazine: Another heterocyclic compound with a similar scaffold

Uniqueness

2-Phenyl-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one is unique due to its specific fusion of the thiazine ring to the benzimidazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .

Properties

IUPAC Name

2-phenyl-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2OS/c19-15-10-14(11-6-2-1-3-7-11)20-16-17-12-8-4-5-9-13(12)18(15)16/h1-9,14H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFUOCQAEIOYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=NC3=CC=CC=C3N2C1=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyl-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one
Reactant of Route 2
2-Phenyl-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one
Reactant of Route 3
2-Phenyl-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one

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